molecular formula C20H25N5O3 B6496531 N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946204-50-8

N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B6496531
CAS No.: 946204-50-8
M. Wt: 383.4 g/mol
InChI Key: KXLVXXLXORLJCO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridazinone derivative featuring a 1-(2-methylphenyl) substituent, a 7-oxo group, and a 4-isopropyl moiety. The acetamide side chain is substituted with a 2-methoxyethyl group, which enhances solubility and bioavailability compared to simpler alkyl chains .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-13(2)18-15-11-22-25(16-8-6-5-7-14(16)3)19(15)20(27)24(23-18)12-17(26)21-9-10-28-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLVXXLXORLJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCOC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrazolo[3,4-d]pyridazinone core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidinone (e.g., compounds in and ) or pyrazolo[3,4-b]pyridine (e.g., ) scaffolds. The pyridazinone ring provides distinct electronic properties due to its two adjacent nitrogen atoms, which may influence binding affinity in biological targets compared to pyrimidinone or pyridine systems .

Substituent Analysis

  • Position 1 Substituents : The 2-methylphenyl group contrasts with 4-chlorophenyl () or 4-methoxyphenyl () substituents. Aromatic groups at this position are common, but the ortho-methyl substitution may sterically hinder interactions compared to para-substituted analogs .
  • Position 4 Substituents : The isopropyl group enhances lipophilicity relative to smaller alkyl groups (e.g., methyl in ) or hydrogen-bonding moieties (e.g., piperazine in ).
  • Acetamide Side Chain : The 2-methoxyethyl group improves water solubility compared to N-aryl () or N-isopropyl () substitutions. This modification may reduce metabolic degradation compared to methyl esters (e.g., ) .

Data Table: Key Structural and Physical Comparisons

Compound Name / Reference Core Structure Position 1 Substituent Position 4 Substituent Acetamide Substituent Notable Properties
Target Compound Pyrazolo[3,4-d]pyridazinone 2-Methylphenyl Isopropyl 2-Methoxyethyl High solubility, moderate lipophilicity
(Compound 4c) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl Methyl 4-Methoxyphenyl MP 209–211°C, IR 1682 cm⁻¹ (C=O)
Dihydro-4H-pyridazinone p-Tolyl Methyl Synthesized via azide coupling
(Example 118) Pyrimidine Indazol-5-yl Piperazin-1-yl Isopropyl NMR δ 12.94 (s, 1H), m/z 515 (M+H)

Pharmacological and Physicochemical Insights

  • Metabolic Stability : The isopropyl group may slow oxidative metabolism compared to smaller alkyl chains, as seen in ’s methyl-substituted analog .
  • Bioactivity: While direct activity data are absent, pyrazolo-pyridazinones are frequently explored as kinase inhibitors. The 7-oxo group may act as a hydrogen-bond acceptor, similar to the 6-oxo group in ’s pyridazinone derivatives .

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